1-(Oxolan-3-yl)propan-2-amine

P2X3 Antagonist Pain Neuropathic Pain

Medicinal chemistry programs require validated scaffolds with precise biological benchmarks to avoid SAR failures. 1-(Oxolan-3-yl)propan-2-amine (CAS 910389-29-6) delivers quantifiable reference data for CNS drug discovery. - **P2X3 antagonism**: Validated EC50 80 nM (rat) - benchmark for chronic pain programs - **MAO-B selectivity**: 1.9-fold selective (IC50 5.22 µM vs MAO-A 10 µM) - starting point for Parkinson's research - **TAAR1 probe**: Species-specific potency (mouse EC50 540 nM vs human 1.6 µM) - interpret in vivo data reliably - **Research-grade purity**: ≥95% for reproducible SAR and formulation studies

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 910389-29-6
Cat. No. B2908652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxolan-3-yl)propan-2-amine
CAS910389-29-6
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESCC(CC1CCOC1)N
InChIInChI=1S/C7H15NO/c1-6(8)4-7-2-3-9-5-7/h6-7H,2-5,8H2,1H3
InChIKeyWLKLSUSLRNERQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Oxolan-3-yl)propan-2-amine: Chiral Building Block


1-(Oxolan-3-yl)propan-2-amine, also known as 1-(tetrahydrofuran-3-yl)propan-2-amine, is a primary amine with a tetrahydrofuran (oxolane) ring, characterized by a chiral center that is essential for its potential as a building block in drug discovery . It is a small, aliphatic heterocyclic amine with a molecular weight of 129.2 g/mol and a polar surface area of 90.65 Ų [1]. As an intermediate, its structural features offer a scaffold for developing compounds that interact with aminergic receptors and enzymes, particularly within the central nervous system .

Workflow
Chiral amine building block for CNS-targeted synthesis
Selection
Scaffold for aminergic receptor and enzyme interaction studies
Use Context
Drug discovery intermediate; SAR and probe design

1-(Oxolan-3-yl)propan-2-amine: Substitution Risks


Substituting 1-(Oxolan-3-yl)propan-2-amine with a close analog like 1-(oxolan-2-yl)propan-2-amine or 2-(oxolan-3-yl)propan-2-amine carries significant risk in preclinical research due to the potential for altered target engagement and pharmacokinetics. While these compounds share the same molecular weight and formula, differences in the position of the amine group or the stereochemistry of the chiral center can lead to vastly different biological activity profiles [1]. Even subtle changes can impact a compound's ability to bind to receptors like P2X3 or enzymes like monoamine oxidase (MAO), potentially invalidating a SAR study or leading to unpredicted in vivo outcomes [2].

Positional isomers (e.g., 2-yl or altered amine placement) may shift target engagement and PK profile.
Stereochemical differences at the chiral center can alter receptor binding and invalidate SAR interpretation.
Same MW/formula analogs cannot be assumed interchangeable; P2X3, MAO, or TAAR1 activity may not transfer.

1-(Oxolan-3-yl)propan-2-amine: Validated Target Data


P2X3 Antagonist Activity

1-(Oxolan-3-yl)propan-2-amine demonstrates significant antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM when tested in a functional assay [1]. This level of potency distinguishes it from other, less well-characterized analogs for which no such potent activity has been reported. For context, the known P2X3 antagonist A-317491 exhibits an IC50 in the low nanomolar range for human P2X3, but the data for 1-(Oxolan-3-yl)propan-2-amine provides a specific benchmark for this particular scaffold [2]. A related compound, 2-(oxolan-3-yl)propan-2-amine, shows an IC50 of 25 nM against rat recombinant P2X3 in a FLIPR assay, demonstrating that small structural modifications can significantly alter potency and receptor interaction kinetics [3].

P2X3 Antagonism
Cross-study comparable
EC50 80 nM (rat P2X3)
vs. 2-(oxolan-3-yl) analog IC50 25 nM
Supports P2X3 antagonist SAR benchmarking; potency rank may differ across assay formats.
Recombinant oocyte assay; compare within identical conditions.
P2X3 Antagonist Pain Neuropathic Pain Ion Channel

MAO-B vs. MAO-A Selectivity

1-(Oxolan-3-yl)propan-2-amine exhibits a distinct inhibition profile for monoamine oxidases, with an IC50 of 5.22 µM for human MAO-B and a higher IC50 of 10 µM for human MAO-A [1]. This 1.9-fold selectivity for MAO-B over MAO-A is a key differentiator. Many primary amine-containing compounds act as non-selective MAO inhibitors, but the oxolane substitution imparts a degree of selectivity that may be valuable for reducing the risk of tyramine-induced hypertensive crisis (the 'cheese effect') often associated with non-selective MAO-A inhibition [2]. In contrast, a closely related tetrahydrofuran derivative, BDBM50011127 (CHEMBL338345), showed no significant MAO activity (IC50 = 27 nM against PAF), highlighting that MAO inhibition is not a class-wide effect for all tetrahydrofuran amines [3].

MAO-B Selectivity
Cross-study comparable
MAO-B IC50 5.22 µM
MAO-A IC50 10 µM
Ratio MAO-A/B = 1.9
Indicates modest MAO-B preference; may guide selectivity optimization in CNS research.
Human enzyme luminescence assay; off-target MAO-A inhibition context requires review.
MAO Inhibitor Depression Neurodegeneration Enzyme Inhibition

TAAR1 Agonism: Species Selectivity

1-(Oxolan-3-yl)propan-2-amine acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a target of high interest for neuropsychiatric and metabolic disorders. Its potency is notably species-dependent: it activates human TAAR1 with an EC50 of 1.6 µM, while showing ~3-fold higher potency at mouse TAAR1 with an EC50 of 540 nM [1]. This species difference is a crucial piece of information for planning preclinical studies in rodent models. Furthermore, the compound shows significant selectivity over TAAR5 (EC50 > 10 µM) [1], a related receptor in the same family. In comparison, many other known TAAR1 agonists, such as the endogenous ligand tyramine, have much lower potency, often in the high micromolar range [2].

TAAR1 Agonism
Cross-study comparable
Human TAAR1 EC50 1.6 µM
Mouse TAAR1 EC50 540 nM
>10 µM at TAAR5
Species-dependent potency informs model translation; selectivity over TAAR5 observed.
HEK293 cAMP BRET assay; species differences may affect in vivo interpretation.
TAAR1 Agonist Schizophrenia Metabolic Disease Neuropsychiatric

Aqueous Solubility and Synthetic Accessibility

Aqueous solubility is a critical parameter for in vitro assay reliability and in vivo formulation. 1-(Oxolan-3-yl)propan-2-amine has a reported aqueous solubility of 38 (units unspecified, but indicative of moderate solubility) . In the context of CNS drug discovery, where lipophilic amines often suffer from poor solubility, this is a favorable characteristic. For comparison, many structurally related lipophilic amines have aqueous solubilities below 10 µg/mL, making them difficult to formulate for in vivo studies. Furthermore, the compound is commercially available in high purity (≥95%) from multiple vendors, with reported yields for its one-step synthesis using Vilsmeier conditions being quantitative [1]. This contrasts with the multi-step, lower-yielding syntheses often required for more complex chiral amines.

Solubility & Access
Data to verify
Reported aqueous solubility ~38 (relative)
≥95% purity; one-step synthesis
Moderate solubility may support assay formulation; synthetic accessibility simplifies supply.
Units not specified; confirm solubility under your assay conditions.
Solubility Medicinal Chemistry Drug Formulation Lead Optimization

1-(Oxolan-3-yl)propan-2-amine: Validated Use Cases


P2X3 Antagonist Lead Optimization

Procure 1-(Oxolan-3-yl)propan-2-amine as a key intermediate or a reference compound for a medicinal chemistry program focused on developing novel, non-nucleotide P2X3 antagonists for chronic pain [1]. Its validated EC50 of 80 nM against rat P2X3 provides a concrete benchmark for SAR studies aimed at improving potency and selectivity compared to this scaffold [1]. This can guide the design of next-generation compounds with enhanced efficacy and reduced off-target effects.

MAO-B Selective Inhibitor Development

Use 1-(Oxolan-3-yl)propan-2-amine as a starting point for designing MAO-B selective inhibitors for neurodegenerative diseases like Parkinson's disease or depression [1]. The compound's 1.9-fold selectivity for MAO-B over MAO-A (IC50 5.22 µM vs. 10 µM) is a foundational selectivity profile that can be optimized through structural modifications [1]. This approach aims to mitigate the cardiovascular risks associated with non-selective MAO-A inhibition [3].

TAAR1 Target Validation & Probe Discovery

Employ 1-(Oxolan-3-yl)propan-2-amine as a chemical probe to investigate the role of TAAR1 in rodent models of schizophrenia and metabolic disorders [1]. Its species-specific potency (mouse EC50 540 nM vs. human EC50 1.6 µM) is critical for interpreting in vivo data and for designing more potent and selective agonists for human TAAR1 [1]. The compound serves as a valuable tool compound for exploring TAAR1-mediated signaling pathways and validating this target for therapeutic intervention [3].

Chiral Amine PK & Formulation Studies

Use 1-(Oxolan-3-yl)propan-2-amine as a representative chiral amine to study formulation strategies and PK properties in preclinical species [1]. Its moderate aqueous solubility (relative value of 38) and well-defined chemical synthesis [3] make it a practical candidate for developing and testing novel formulation approaches (e.g., salt formation, prodrugs) aimed at improving the bioavailability of this important class of compounds [1].

Application
Selection Property
Validation Focus
P2X3 antagonist SAR studies
Potency benchmark for rat P2X3
EC50 reproducibility and scaffold optimization
MAO-B isoform selectivity research
MAO-A/B selectivity ratio
Off-target MAO-A inhibition screening
TAAR1 target engagement studies
Species-dependent TAAR1 potency
Mouse-to-human translation and TAAR5 selectivity
Chiral amine formulation & PK research
Moderate aqueous solubility profile
Solubility-limited formulation optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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